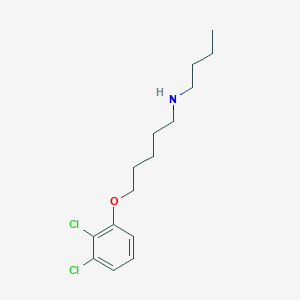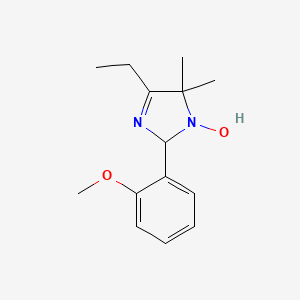
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide, also known as DPI, is a chemical compound that belongs to the class of isoindolinone derivatives. DPI has been widely used in scientific research for its unique properties that make it an important tool for investigating various biological processes.
科学研究应用
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide has been widely used in scientific research for its ability to inhibit the activity of protein kinases. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC) and protein kinase A (PKA). This inhibition has been used to investigate the role of these kinases in various biological processes, including cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide involves the inhibition of PKC and PKA activity by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of downstream signaling pathways. This inhibition can lead to changes in cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological process being investigated. In general, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cell types. This compound has also been shown to inhibit the activity of PKC and PKA in the brain, leading to changes in synaptic plasticity and memory formation.
实验室实验的优点和局限性
One of the main advantages of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide is its ability to selectively inhibit the activity of PKC and PKA. This selectivity allows researchers to investigate the specific role of these kinases in various biological processes. However, this compound has some limitations, including its potential toxicity and off-target effects. Additionally, the use of this compound in vivo can be challenging due to its poor solubility and bioavailability.
未来方向
There are several future directions for the use of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide in scientific research. One potential direction is the investigation of the role of PKC and PKA in cancer progression. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential. Another potential direction is the investigation of the role of PKC and PKA in neurological disorders. This compound has been shown to inhibit the activity of PKC and PKA in the brain, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit the activity of PKC and PKA. The use of this compound has led to important insights into the role of these kinases in various biological processes, including cell proliferation, differentiation, and apoptosis. While this compound has some limitations, its unique properties make it an important tool for investigating various biological processes. Future research directions for the use of this compound include investigating its potential as a therapeutic agent for cancer and neurological disorders.
合成方法
The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide involves the reaction of 2,3-dihydrophthalic anhydride with phenylhydrazine to form 2-phenyl-2,3-dihydro-1H-isoindol-1-one. This intermediate is then reacted with pentanoyl chloride to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
属性
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-3-12-16(22)20-15-11-7-10-14-17(15)19(24)21(18(14)23)13-8-5-4-6-9-13/h4-11H,2-3,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHNETYOZZDLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-diethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5019590.png)


![ethyl 7-methyl-5-[5-(3-nitrophenyl)-2-furyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5019611.png)

![10-acetyl-11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5019615.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5019628.png)
![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5019640.png)
![1-ethoxy-3-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5019647.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5019652.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019657.png)
![ethyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5019660.png)
![3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5019677.png)
![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B5019681.png)